molecular formula C11H6FNS B1407191 4-Fluoro-3-thiophen-2-ylbenzonitrile CAS No. 1267531-76-9

4-Fluoro-3-thiophen-2-ylbenzonitrile

Cat. No.: B1407191
CAS No.: 1267531-76-9
M. Wt: 203.24 g/mol
InChI Key: DTSFWQPCCHVJFB-UHFFFAOYSA-N
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Description

4-Fluoro-3-thiophen-2-ylbenzonitrile is an organic compound that features a benzene ring substituted with a fluorine atom, a thiophene ring, and a nitrile group. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-thiophen-2-ylbenzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-thiophen-2-ylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-3-thiophen-2-ylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-thiophen-2-ylbenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom and the thiophene ring can enhance its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-3-thiophen-2-ylbenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    4-Fluoro-3-thiophen-2-ylbenzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    4-Fluoro-3-thiophen-2-ylbenzamide: Similar structure but with an amide group instead of a nitrile group.

Uniqueness

4-Fluoro-3-thiophen-2-ylbenzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. The nitrile group can participate in a variety of chemical transformations, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

4-fluoro-3-thiophen-2-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FNS/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSFWQPCCHVJFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(C=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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